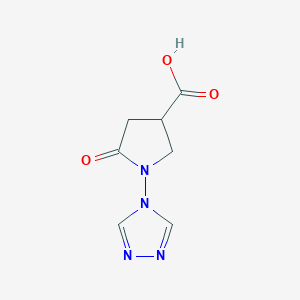

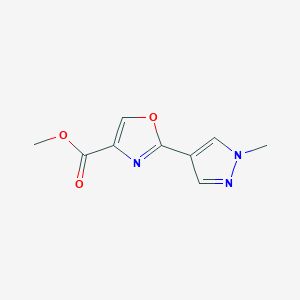

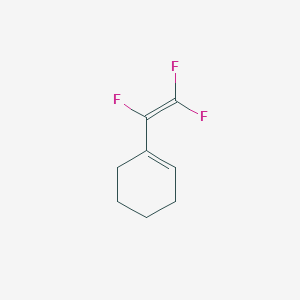

![molecular formula C21H23N5O3 B2713980 4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1003799-52-7](/img/structure/B2713980.png)

4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and their chemical bonds. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources .Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions occur. Unfortunately, the specific chemical reactions analysis for this compound is not available in the retrieved resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties analysis for this compound is not available in the retrieved resources .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Heterocyclic Synthesis and Biological Evaluation : Research has shown the potential of derivatives of the compound for synthesis into heterocyclic compounds with biological activities. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives demonstrating significant antiavian influenza virus activity highlights the compound's relevance in antiviral research (Hebishy et al., 2020).

- Anticancer and Anti-inflammatory Agents : Novel benzodifuranyl derivatives, including structures related to pyrimidinones, have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showcasing the compound's potential in developing therapeutic agents (Abu‐Hashem et al., 2020).

- Antimicrobial Properties : Some studies have focused on synthesizing novel pyrazolopyrimidines derivatives with notable antimicrobial activity, further emphasizing the compound's application in addressing microbial resistance issues (Rahmouni et al., 2016).

Molecular Interactions and Synthesis Techniques

- Molecular Solids and Hydrogen Bonds : The compound's derivatives have been studied for their ability to form molecular solids with strong hydrogen bonds and weak intermolecular interactions, offering insights into material sciences and engineering (Wang et al., 2014).

- Synthetic Methods and Chemical Transformations : Research into synthetic methods, including microwave irradiative cyclocondensation, has been explored to optimize the synthesis of related heterocyclic compounds, showcasing the compound's role in advancing synthetic chemistry techniques (Deohate & Palaspagar, 2020).

Mécanisme D'action

Target of Action

The primary target of the compound 4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .

Mode of Action

The compound 4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide interacts with its target, IRAK4, by binding to it. This binding inhibits the activity of IRAK4, thereby reducing the production of inflammatory cytokines and chemokines .

Biochemical Pathways

Upon binding to IRAK4, the compound 4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide affects the signaling pathways within the innate immune system . This results in a decrease in the production of inflammatory cytokines and chemokines, which are involved in the body’s immune response .

Pharmacokinetics

It is known that the compound has a high degree of selectivity for irak4 and is able to penetrate the central nervous system . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the action of 4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide are a reduction in the production of inflammatory cytokines and chemokines . This can lead to a decrease in inflammation and an improvement in symptoms in diseases where inflammation plays a key role .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-12(2)29-15-9-7-14(8-10-15)19(27)23-18-11-13(3)25-26(18)21-22-17-6-4-5-16(17)20(28)24-21/h7-12H,4-6H2,1-3H3,(H,23,27)(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFRJVTVIZAJSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC4=C(CCC4)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

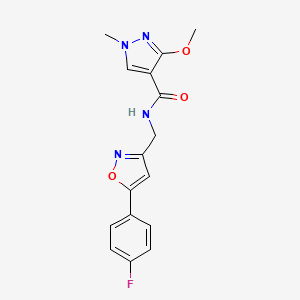

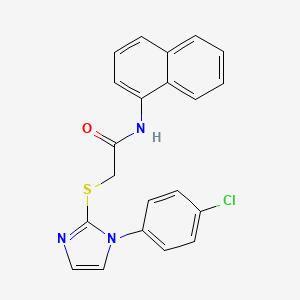

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2713897.png)

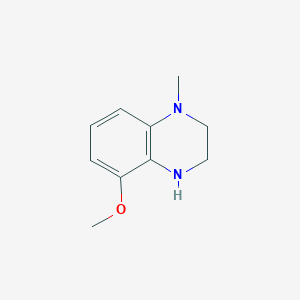

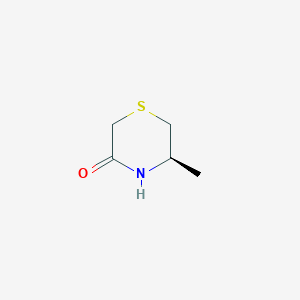

![5-({[4-(Furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2713898.png)

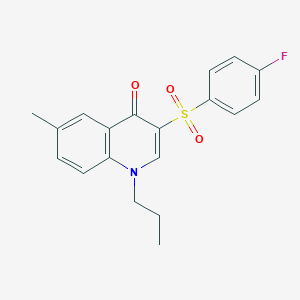

![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)

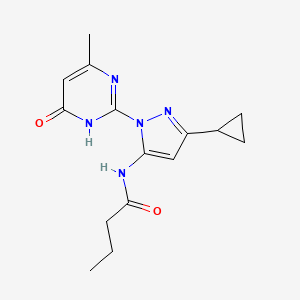

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide](/img/structure/B2713905.png)

![N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2713916.png)